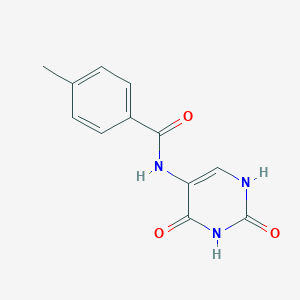![molecular formula C18H16N2O3 B303149 N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of benzoxazinones and has been studied for its potential use in medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of several genes that are responsible for the production of pro-inflammatory cytokines and chemokines. By inhibiting this pathway, this compound can reduce the production of these inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide can have several biochemical and physiological effects. These include the inhibition of the production of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress, and the inhibition of the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide in lab experiments is its specificity towards the NF-κB signaling pathway. This compound can selectively inhibit this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide. Some of these include:
1. Studying its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigating its potential use in the treatment of cancer.
3. Developing new synthesis methods to improve its solubility in water.
4. Studying its potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide is a promising compound that has shown potential for use in medicine and pharmacology. Its specificity towards the NF-κB signaling pathway makes it a promising candidate for the treatment of several inflammatory diseases and cancer. However, further research is needed to fully understand its mechanism of action and to develop new synthesis methods to improve its solubility in water.
Métodos De Síntesis
The synthesis of N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide involves a multi-step process that has been developed and optimized by several researchers. The general approach involves the reaction of 2-aminophenol with 2-chloroacetyl chloride to form 2-acetamido-4-chlorophenol. This compound is then reacted with 2-nitrobenzoyl chloride to form the intermediate product, which is then reduced with sodium borohydride to produce the final product.
Aplicaciones Científicas De Investigación
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide has been studied extensively for its potential use in medicine and pharmacology. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases.
Propiedades
Nombre del producto |
N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
N-[4-(8-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H16N2O3/c1-3-15(21)19-13-9-7-12(8-10-13)17-20-16-11(2)5-4-6-14(16)18(22)23-17/h4-10H,3H2,1-2H3,(H,19,21) |
Clave InChI |
ZHSNHJGTZLCZAK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C)C(=O)O2 |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)


![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)


![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)